molecular formula C3H3N3Na3S3 B8717258 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt

Katalognummer: B8717258
Molekulargewicht: 246.2 g/mol
InChI-Schlüssel: YQHCWFVOBRIHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine, a heterocyclic compound, and is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt typically involves the reaction of cyanuric chloride with sodium sulfide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently.

Analyse Chemischer Reaktionen

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The triazine ring allows for substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This property is particularly useful in the development of drugs that target specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt can be compared with other triazine derivatives such as:

    1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Known for its use in the production of melamine and cyanuric acid.

    1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-: Used as a crosslinking agent in polymer chemistry.

    1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Employed in the synthesis of polymers and resins.

Eigenschaften

Molekularformel

C3H3N3Na3S3

Molekulargewicht

246.2 g/mol

InChI

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;

InChI-Schlüssel

YQHCWFVOBRIHOM-UHFFFAOYSA-N

Kanonische SMILES

C1(=S)NC(=S)NC(=S)N1.[Na].[Na].[Na]

Physikalische Beschreibung

Pellets or Large Crystals

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.